molecular formula C21H25NO4S B11684207 Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No.: B11684207
M. Wt: 387.5 g/mol
InChI Key: KBEZNVRFFHJSOH-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and a tert-butylbenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by the introduction of the tert-butylbenzoyl group through an amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbonyl groups may produce corresponding alcohols .

Scientific Research Applications

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. The thiophene ring and the tert-butylbenzoyl amide group are key functional groups that interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-4-amino-2-(tert-butylamino)-3-thiophenecarboxylate
  • Ethyl 5-acetyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
  • Ethyl 5-acetyl-4-methyl-2-{2,2,2-trichloro-1-(isobutyrylamino)ethyl}amino-3-thiophenecarboxylate

Uniqueness

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S. The compound features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid with a suitable acylating agent. The general synthetic route may include:

  • Formation of the thiophene derivative : Starting from 5-acetyl-2-amino-4-methylthiophene.
  • Acylation : Using 4-tert-butylbenzoyl chloride to introduce the acyl group.
  • Esterification : Reacting with ethyl alcohol to form the final ester.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.

Table 1: In vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HCT116 (Colon)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of angiogenesis

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Animal models have shown that it reduces inflammation markers such as TNF-alpha and IL-6 in induced models of arthritis.

Case Study: Anti-inflammatory Activity in Rats

In a controlled study, rats treated with this compound exhibited a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Apoptosis Induction : The compound can trigger programmed cell death in cancerous cells.
  • Modulation of Signaling Pathways : It potentially affects key signaling pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.

Safety Profile

While preliminary studies indicate promising biological activities, safety assessments are crucial. Toxicological evaluations have reported moderate toxicity levels, necessitating further studies to establish safe dosage ranges for therapeutic applications.

Table 2: Toxicological Data

Test TypeResult
Acute Toxicity (LD50)>2000 mg/kg
Skin IrritationModerate
Eye IrritationSevere

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-7-26-20(25)16-12(2)17(13(3)23)27-19(16)22-18(24)14-8-10-15(11-9-14)21(4,5)6/h8-11H,7H2,1-6H3,(H,22,24)

InChI Key

KBEZNVRFFHJSOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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